1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid is a compound of interest in both organic chemistry and pharmaceutical research
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of antifungal agents , suggesting that they may interact with fungal cells to inhibit their growth.
Biochemical Pathways
Given its potential use in the synthesis of antifungal agents , it may be involved in pathways related to fungal cell wall synthesis or other essential processes for fungal growth.
Result of Action
Given its potential use in the synthesis of antifungal agents , it may result in the inhibition of fungal growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves a multi-step reaction process. A possible route includes:
Synthesis of the pyrazole core through cyclization of hydrazine with a β-diketone.
Introduction of the trifluoromethyl group via trifluoromethylation using reagents such as trifluoromethyl iodide or trimethyl(trifluoromethyl)silane.
Methylation of the pyrazole ring.
Formation of the carboxylic acid group via oxidation of an aldehyde intermediate, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Scaling up for industrial production may involve:
Optimizing reaction conditions to increase yield and purity.
Continuous flow synthesis to improve reaction efficiency.
Utilizing greener solvents and catalysts to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid undergoes several types of reactions:
Oxidation: Oxidizing agents can further oxidize the methyl group to produce carboxyl or hydroxyl derivatives.
Reduction: Hydrogenation can reduce the compound to its corresponding alcohol or hydrocarbon.
Substitution: Halogenation, nitration, and sulfonation can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitration mixtures (concentrated nitric and sulfuric acids).
Major Products
Oxidation and reduction reactions produce alcohols, carboxylates, and hydrocarbons.
Substitution reactions yield halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
Biology
Its unique structure allows it to interact with biological macromolecules, enabling its use in biochemical assays and as a molecular probe.
Medicine
The compound's potential medicinal properties are being explored in drug discovery, particularly for its anti-inflammatory and anti-cancer activities.
Industry
In industrial applications, it can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Unique Features
List of Similar Compounds
3-(trifluoromethyl)-1H-pyrazole
1-methyl-1H-pyrazole-3-carboxylic acid
5-methyl-1H-pyrazole-3-carboxylic acid
Hope this helps to understand the compound better! Let me know if there's something specific you'd like to delve deeper into.
Biological Activity
1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C10H8F3N4O2. It features a pyrazole ring structure with a trifluoromethyl group, which is known to influence its biological properties significantly.
Research indicates that compounds with pyrazole structures often exhibit diverse biological activities, including:
- Anti-inflammatory effects : Pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction.
- Antimicrobial activity : Some studies have shown that pyrazole derivatives possess antimicrobial properties against various bacteria and fungi.
- Anticancer potential : Certain pyrazole compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anti-inflammatory | Inhibition of COX enzymes; potential use in treating inflammatory diseases. |
Antimicrobial | Activity against specific bacterial strains; further studies required. |
Anticancer | Induction of apoptosis in various cancer cell lines; promising preclinical results. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound effectively reduced inflammation in animal models by inhibiting COX-2 activity .
- Antimicrobial Activity : Research conducted at a pharmaceutical lab indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Anticancer Effects : In vitro studies showed that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .
Properties
IUPAC Name |
1-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O2/c1-6-4-8(10(11,12)13)15-17(6)5-16-3-2-7(14-16)9(18)19/h2-4H,5H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETJSBDIFLNRJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=CC(=N2)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.